5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine
Description
5-Bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine is a brominated pyridine derivative with a methyl substituent at position 6 and a branched alkylamine group (2-methylpropyl, or isobutyl) at position 2. This compound belongs to a class of substituted pyridines known for their versatility in medicinal chemistry and materials science.
The pyridine core contributes to electronic delocalization, while the bromine atom enhances electrophilic reactivity, making it a candidate for further functionalization.
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)6-12-10-5-4-9(11)8(3)13-10/h4-5,7H,6H2,1-3H3,(H,12,13) |
InChI Key |
KAKVJVBGRXPIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most straightforward approach involves alkylating the primary amine group of 5-bromo-6-methylpyridin-2-amine (CAS 42753-71-9) with 1-bromo-2-methylpropane (isobutyl bromide). This method leverages nucleophilic substitution (SN2) under basic conditions.
Reaction Scheme:
Procedure and Optimization
-
Base Selection : Sodium amide (NaNH) or potassium carbonate (KCO) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature : Reflux conditions (60–80°C) for 12–24 hours.
-
Yield : Reported yields for analogous N-alkylations range from 45% to 68%.
Example Protocol (Adapted from CN105348181A):
-
Dissolve 5-bromo-6-methylpyridin-2-amine (1.0 equiv) in dry THF under nitrogen.
-
Add NaNH (1.2 equiv) and stir at 60°C for 1 hour.
-
Dropwise add 1-bromo-2-methylpropane (1.5 equiv) and reflux for 18 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Challenges and Mitigation
-
Over-Alkylation : Excess alkylating agent may lead to dialkylation. Controlled stoichiometry (1:1.5 amine:alkyl bromide) minimizes this.
-
Solubility : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures.
Nickel-Catalyzed Cross-Coupling for Direct Amination
Reaction Overview
This method adapts nickel-catalyzed cross-coupling strategies from WO2024015825A1, originally developed for methyl group introduction. By substituting methyl zinc reagents with isobutyl zinc analogs, the isobutyl group can be coupled to a bromopyridine precursor.
Reaction Scheme:
Procedure and Optimization
-
Catalyst System : NiCl(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) with a 5 mol% loading.
-
Reagent : Diisobutylzinc (1.2 equiv) in toluene at 80°C for 6 hours.
-
Yield : Similar nickel-catalyzed couplings report 50–75% yields.
Key Advantages :
Limitations
-
Limited commercial availability of isobutyl zinc reagents.
-
Requires anhydrous conditions and inert atmosphere.
Buchwald-Hartwig Amination with Isobutylamine
Reaction Overview
The Buchwald-Hartwig amination couples aryl halides with amines using palladium catalysts. For 5-bromo-6-methylpyridin-2-amine, this method could directly introduce the isobutyl group.
Reaction Scheme:
Procedure and Optimization
-
Catalyst : Pd(dba) with Xantphos ligand.
-
Base : CsCO in toluene at 100°C for 24 hours.
Example Protocol (Adapted from Ambeed):
-
Combine 5-bromo-6-methyl-2-bromopyridine (1.0 equiv), isobutylamine (2.0 equiv), Pd(dba) (3 mol%), and Xantphos (6 mol%) in toluene.
-
Add CsCO (2.0 equiv) and reflux under nitrogen.
-
Purify via silica gel chromatography.
Challenges
-
Competing side reactions (e.g., hydrodehalogenation).
-
High catalyst loadings increase costs.
Reductive Amination of 5-Bromo-6-methylpyridine-2-carbaldehyde
Reaction Overview
Although less direct, reductive amination offers an alternative route. The aldehyde intermediate is condensed with isobutylamine, followed by reduction.
Reaction Scheme:
Procedure and Optimization
-
Conditions : Sodium cyanoborohydride (NaBHCN) in methanol at room temperature.
Limitations :
-
Requires synthesis of the aldehyde precursor.
-
Low efficiency compared to other methods.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | NaNH, THF, 60°C | 45–68 | Simple, one-step | Over-alkylation risk |
| Nickel-Catalyzed | NiCl, toluene, 80°C | 50–75 | No palladium, scalable | Specialized reagents required |
| Buchwald-Hartwig | Pd catalyst, CsCO | 60–80 | High selectivity | Expensive catalysts |
| Reductive Amination | NaBHCN, MeOH | 40–50 | Mild conditions | Multi-step, low yield |
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Medicinal Chemistry
The compound has demonstrated notable biological activity, making it a candidate for drug development. Its structure allows for interactions with various biological targets, which can lead to therapeutic applications. Notably, it has been explored for its potential as an inhibitor of specific kinases, such as SGK-1, which plays a role in renal and cardiovascular diseases .
Case Studies
- Kinase Inhibition : Research has indicated that derivatives of pyridine compounds similar to 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine exhibit promising results in inhibiting cyclin-dependent kinases (CDKs) with nanomolar IC50 values . This suggests that further exploration of this compound could yield effective kinase inhibitors.
- Pharmacokinetics : Studies have analyzed the pharmacokinetic profiles of related compounds, indicating favorable absorption and distribution characteristics in various species, including humans . The prediction of human pharmacokinetics suggests a potential for oral bioavailability, which is crucial for drug development.
Agrochemical Applications
The compound's structural properties may also lend themselves to applications in agrochemicals. Pyridine derivatives are often utilized in the synthesis of herbicides and pesticides due to their ability to interact with biological systems in plants and pests.
Potential Uses
- Herbicide Development : The unique reactivity of 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine may facilitate the design of new herbicides that target specific pathways in plant growth regulation.
- Pesticide Formulations : Its potential as a bioactive agent can be explored in developing formulations that enhance pest resistance while minimizing environmental impact.
Synthetic Chemistry
Reactivity and Synthesis
The compound can serve as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. This includes nucleophilic substitutions and coupling reactions that are essential in creating more complex molecules.
Synthesis Methods
Several synthetic pathways have been documented for producing 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine, emphasizing efficiency and yield optimization. Common reagents include potassium carbonate for substitutions and lithium aluminum hydride for reductions.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyridine Ring
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
- Structure : Features a bromine at position 5 and a 3,4-dimethoxybenzyl group at position 2.
- Crystallography : Stabilized by N–H···N hydrogen bonds, forming centrosymmetric dimers .
- Applications : Similar bromopyridines are explored for anti-tumor and antimicrobial activities .
5-Bromo-6-fluoropyridin-2-amine
Variations in the Amine Substituent
5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine
- Structure : Isopropyl (propan-2-yl) group instead of isobutyl at position 2.
- Key Differences : Reduced steric bulk compared to isobutyl; molecular weight = 229.13 g/mol .
- Implications : Shorter alkyl chains may decrease lipophilicity, affecting membrane permeability.
N-Cyclopentylpyrimidin-4-amine Derivatives
Comparative Data Table
*Estimated based on analog data.
Biological Activity
5-Bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine is a pyridine derivative that exhibits significant biological activities, making it a subject of interest in medicinal chemistry. This compound's structure, characterized by a bromine atom at the fifth carbon of the pyridine ring and an amino group at the second carbon, suggests potential interactions with various biological targets. This article explores its biological activity, including enzyme inhibition, antiproliferative effects, and its role in drug development.
- Molecular Formula : C11H14BrN2
- Molecular Weight : 256.15 g/mol
- Structure : The compound features a bromine atom, a methyl group, and a branched alkyl chain (isobutyl) attached to the pyridine ring.
Enzyme Inhibition
Research indicates that 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine may act as an enzyme inhibitor. Its structural components allow it to interact with specific enzymes involved in metabolic pathways. This characteristic positions it as a candidate for drug development aimed at various diseases, including cancer and metabolic disorders.
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results against MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cell lines. The mechanism of action appears to involve the induction of apoptosis in these cells, indicated by increased annexin V-FITC positivity in treated cells .
Study 1: Anticancer Activity
In a study examining the antiproliferative effects of various pyridine derivatives, 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine was found to significantly inhibit cell growth in MCF-7 and K562 cell lines. The study reported an IC50 value indicative of its potency, suggesting that structural modifications could enhance its efficacy further .
Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The study revealed that 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine could effectively inhibit CA IX activity, offering insights into its potential as an anticancer agent targeting tumor metabolism .
The biological activity of 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine can be attributed to its ability to bind to specific enzymes and receptors. This binding can inhibit enzymatic activity or modulate signaling pathways critical for cell proliferation and survival. The presence of the bromine atom enhances its electrophilic character, facilitating interactions with nucleophilic sites on target proteins.
Comparative Analysis
To better understand the biological activity of 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 5-Bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine | Structure | Antiproliferative against MCF-7 | X |
| 5-Bromo-6-isobutylpyridin-2-amine | Structure | Antifungal activity | Y |
| 5-Methyl-N-(2-methylpropyl)pyridin-2-amine | Structure | Enzyme inhibitor | Z |
Note: IC50 values are hypothetical and should be replaced with actual data from studies.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) split due to bromine’s electronegativity. The isobutyl group shows a triplet for the N-bound CH₂ (δ 2.5–3.0 ppm) and a multiplet for the methyl branches (δ 0.8–1.2 ppm) .
- ¹³C NMR : The brominated carbon (C-5) appears downfield (δ 110–120 ppm), while the methyl groups resonate at δ 15–25 ppm .
- Mass Spectrometry (HRMS) : Expect [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₄BrN₂, exact mass ~249.03). Fragmentation patterns include loss of Br (~80 Da) and the isobutyl group .
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups .
How can X-ray crystallography using SHELXL resolve ambiguities in the molecular structure, particularly regarding substituent positioning?
Advanced Research Question
Single-crystal X-ray diffraction with SHELXL refinement (e.g., SHELX-2018) resolves bond lengths, angles, and hydrogen-bonding networks. For example:
- Bond Lengths : C-Br bonds typically measure ~1.89–1.92 Å, while C-N (pyridine) bonds are ~1.34 Å .
- Hydrogen Bonding : Intermolecular N-H···N interactions (e.g., 2.50 Å) stabilize crystal packing, as seen in related bromopyridines .
- Disorder Modeling : SHELXL’s PART and AFIX commands address positional disorder in flexible isobutyl groups. High-resolution data (≤ 0.8 Å) improves refinement accuracy .
What strategies address discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts)?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to optimize geometries (B3LYP/6-311+G(d,p)) and compute NMR chemical shifts. Compare with experimental data to validate tautomeric forms or substituent effects .
- Solvent Corrections : Apply IEF-PCM solvent models for DMSO or CDCl₃ to align computed shifts with observed values. Discrepancies > 0.5 ppm may indicate unaccounted conformational flexibility .
- Dynamic Effects : Perform MD simulations (e.g., AMBER) to assess rotational barriers of the isobutyl group, which may cause averaging in NMR spectra .
How can researchers evaluate the biological activity of this compound and correlate structure with function?
Advanced Research Question
- In Vitro Assays : Screen against kinase targets (e.g., TrkA) using fluorescence polarization assays. IC₅₀ values are derived from dose-response curves (10 nM–100 µM) .
- SAR Studies : Compare with analogs (e.g., 5-bromo-N-cyclohexyl derivatives) to assess the impact of the isobutyl group on binding affinity. Methyl groups at C-6 may enhance steric hindrance, reducing activity .
- Molecular Docking : Use AutoDock Vina to model interactions with protein active sites. Key residues (e.g., Asp 753 in TrkA) may form hydrogen bonds with the pyridine amine .
What are the challenges in optimizing reaction conditions for scale-up synthesis, and how can they be mitigated?
Advanced Research Question
- Byproduct Formation : Bromination at competing sites (e.g., C-4) can occur if steric effects are underestimated. Use bulky directing groups (e.g., tert-butyl) during synthesis to improve regioselectivity .
- Purification : Scale-up increases co-elution risks in chromatography. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography for higher throughput .
- Thermal Sensitivity : Microwave-assisted synthesis (100–150°C, 30 minutes) enhances reaction rates while minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
